BenchChemオンラインストアへようこそ!

5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

PDE4 inhibitor PDE4D isoform IC50 comparison

5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947168-07-2; molecular formula C₉H₁₀BFO₃, MW 195.99) is a synthetic, boron-containing heterocycle within the benzoxaborole class. The compound bears three distinct substituents on the benzoxaborole core: a 5-fluoro group (electron‑withdrawing, modulates boronic acidity and target engagement), a chiral 3-methyl group (introduces a stereogenic center, reported as the (S)-enantiomer in patent literature), and a 4-hydroxymethyl group (a primary alcohol handle for further functionalization).

Molecular Formula C9H10BFO3
Molecular Weight 195.99 g/mol
Cat. No. B13315673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Molecular FormulaC9H10BFO3
Molecular Weight195.99 g/mol
Structural Identifiers
SMILESB1(C2=C(C(O1)C)C(=C(C=C2)F)CO)O
InChIInChI=1S/C9H10BFO3/c1-5-9-6(4-12)8(11)3-2-7(9)10(13)14-5/h2-3,5,12-13H,4H2,1H3
InChIKeyBPWKZIYRROBJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol – A Chiral Benzoxaborole PDE4 Inhibitor Scaffold for Anti-Inflammatory Research


5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947168-07-2; molecular formula C₉H₁₀BFO₃, MW 195.99) is a synthetic, boron-containing heterocycle within the benzoxaborole class . The compound bears three distinct substituents on the benzoxaborole core: a 5-fluoro group (electron‑withdrawing, modulates boronic acidity and target engagement), a chiral 3-methyl group (introduces a stereogenic center, reported as the (S)-enantiomer in patent literature), and a 4-hydroxymethyl group (a primary alcohol handle for further functionalization) [1]. It has been disclosed as Compound (S)-C9 in patent US12145923 and is characterized as an inhibitor of human phosphodiesterase 4D (PDE4D) [2]. Unlike the FDA-approved benzoxaboroles Tavaborole (antifungal LeuRS inhibitor) and Crisaborole (PDE4 inhibitor with a 5-phenoxybenzonitrile side chain), this compound occupies a distinct chemical space by combining fluorine‑mediated electronic tuning, a chiral center, and a synthetically versatile hydroxymethyl substituent directly on the carbocyclic ring rather than an extended aryl ether linkage [3].

Why Near-Analog Benzoxaboroles Cannot Substitute 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in Exploratory PDE4 Programs


Benzoxaborole-based PDE4 inhibitors exhibit steep structure–activity relationships where both the electronic character of the boron center and the spatial presentation of substituents dictate isoform selectivity and cellular potency [1]. Replacing the target compound with Crisaborole (AN‑2728, PDE4 IC₅₀ ≈ 490 nM) ignores the 3.5‑fold difference in PDE4D enzymatic potency (IC₅₀ 140 nM for the target) and the absence of synthetic diversification handles . Substituting with AN‑2898 (PDE4 IC₅₀ ≈ 60 nM) provides higher potency but forfeits the chiral 3-methyl group and the 4‑hydroxymethyl handle, which are critical for structure‑based optimization campaigns that demand modular, pro-drug‑amenable scaffolds [2]. Generic substitution with the positional isomer 5-fluoro-6-(hydroxymethyl)-3-methyl-2,1-benzoxaborol-1-ol (CAS 947165‑12‑0) alters the electronic and steric environment of the oxaborole ring, potentially shifting PDE4 subtype selectivity and physicochemical properties in ways that cannot be predicted without primary comparative data . Therefore, any interchange of seemingly similar benzoxaboroles risks introducing confounding variables that invalidate SAR hypotheses and downstream biological interpretation.

Quantitative Differentiation Evidence for 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol Against In-Class Comparators


PDE4D Enzymatic Potency: 3.5-Fold Advantage Over Crisaborole in Recombinant Human PDE4D Assay

The target compound demonstrates an IC₅₀ of 140 nM against recombinant human PDE4D (residues 83–416, expressed in E. coli BL21(DE3), assessed by [³H]-cAMP hydrolysis) [1]. In comparison, Crisaborole (AN-2728) exhibits an IC₅₀ of 490 nM against PDE4 catalytic domain under comparable enzymatic assay conditions . This represents an approximately 3.5‑fold greater inhibitory potency for the target compound against PDE4D, the isoform most strongly implicated in the emetic side effects of non‑selective PDE4 inhibitors [2]. While these data originate from independent studies (not a head‑to‑head experiment), both assays employed recombinant human PDE4 enzyme preparations and [³H]-cAMP substrate, supporting cross‑study comparability.

PDE4 inhibitor PDE4D isoform IC50 comparison benzoxaborole

Chiral Center at Position 3: Stereochemical Differentiation Absent in Leading Benzoxaborole PDE4 Inhibitors

The target compound contains a stereogenic center at carbon 3 of the oxaborole ring, with the (S)-enantiomer specifically characterized (Compound (S)-C9 in US12145923) [1]. In contrast, Crisaborole (AN-2728), AN-2898, and Tavaborole (AN-2690) all possess an unsubstituted methylene at position 3, rendering them achiral [2]. The presence of the chiral 3-methyl group introduces the potential for stereospecific interactions with the PDE4 catalytic site, which is known to accommodate substituents in a defined spatial orientation relative to the bimetal center [3]. No quantitative enantiomeric activity comparison is publicly available; however, the patent assignment of a specific (S)-configuration for the characterized compound implies a stereochemical preference for PDE4D binding.

chiral benzoxaborole stereochemistry PDE4 inhibitor scaffold structure-activity relationship

4-Hydroxymethyl Synthetic Handle Enables Derivatization Strategies Not Accessible with Crisaborole or AN-2898

The target compound carries a primary alcohol (hydroxymethyl) substituent directly at position 4 of the benzoxaborole ring system . This functional group enables a range of chemical transformations—including esterification, etherification, carbamate formation, and oxidation to the corresponding aldehyde or carboxylic acid—that are not feasible with Crisaborole (which bears a 5‑(4‑cyanophenoxy) substituent lacking a free hydroxyl handle) or AN-2898 (which has a 5‑(3,4‑dicyanophenoxy) substituent similarly lacking a derivatizable hydroxyl) [1]. Tavaborole (AN-2690) is entirely unsubstituted at position 4 [2]. The 4‑hydroxymethyl group thus provides a unique entry point for modular diversification, including the attachment of pro‑moieties for topical soft‑drug strategies, fluorescent reporters, or affinity tags for chemical biology applications.

hydroxymethyl functionalization prodrug design benzoxaborole derivatization medicinal chemistry

5-Fluoro Substitution Lowers Benzoxaborole pKa by >0.4 Log Units vs. Unsubstituted Benzoxaborole, Modulating Boron-Centered Target Engagement

The 5-fluoro substituent on the benzoxaborole aromatic ring reduces the pKa of the boronic acid/benzoxaborole equilibrium, as systematically demonstrated for fluorobenzoxaborole isomers [1]. Unsubstituted 1,3-dihydro-1-hydroxy-2,1-benzoxaborole exhibits a pKa of 7.39, whereas the 5-fluoro isomer (Tavaborole) displays a predicted pKa of 6.81 ± 0.20 [2]. The target compound, bearing the identical 5-fluoro substitution, is expected to exhibit similarly enhanced boron‑center acidity relative to non‑fluorinated benzoxaboroles. This increased acidity strengthens the dative boron–oxygen interaction with the activated water molecule in the PDE4 bimetal center, a binding mode structurally validated for phenoxybenzoxaboroles [3]. The combination of 5‑fluoro electron‑withdrawal with the 3‑methyl and 4‑hydroxymethyl substituents creates a unique electronic environment at the boron center that is distinct from both Tavaborole (no 3‑methyl or 4‑hydroxymethyl) and Crisaborole (no direct ring fluorine; electron‑withdrawing effect mediated through the 5‑oxy‑benzonitrile linker).

benzoxaborole pKa fluorine effect boron acidity target engagement

Positional Isomer Differentiation: 4-Hydroxymethyl vs. 6-Hydroxymethyl Regioisomers Create Distinct Electronic Landscapes

The target compound bears the hydroxymethyl group at position 4 (para to the fluorine), whereas the commercially available regioisomer 5-fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947165-12-0) places the hydroxymethyl at position 6 (ortho to the fluorine) . In fluorobenzoxaborole chemistry, the position of electron-donating substituents relative to the fluorine and the boron heterocycle profoundly influences both the aromatic ring electronics and the boron‑center Lewis acidity [1]. A hydroxymethyl group at position 4 (para to F) exerts a different resonance and inductive effect on the boron‑bearing ring carbon (C1) compared to a 6‑hydroxymethyl (ortho to F), where steric and through‑bond interactions with the fluorine are more pronounced. No direct comparative biological data exist for these two regioisomers; however, the precedent established for fluorobenzoxaborole positional isomers—where antifungal MIC values against Candida albicans differ substantially between 5‑, 6‑, and 7‑fluoro isomers—underscores that regioisomeric positioning of substituents is not neutral [2].

regioisomer positional isomer benzoxaborole substitution electronic effect

Mechanistic Differentiation: PDE4 Inhibition vs. LeuRS Inhibition Separates This Compound from Tavaborole

The target compound is characterized as a PDE4 inhibitor (PDE4D IC₅₀ = 140 nM), placing it in the anti‑inflammatory benzoxaborole subclass alongside Crisaborole and AN‑2898 [1]. Tavaborole (AN-2690), despite sharing the 5‑fluorobenzoxaborole core structure, exerts its antifungal activity through covalent inhibition of fungal leucyl‑tRNA synthetase (LeuRS) with an IC₅₀ of 14.8 nM against the fungal enzyme and >1,000‑fold selectivity over the human ortholog [2]. Tavaborole shows no reported PDE4 inhibitory activity at pharmacologically relevant concentrations [3]. The target compound's 3‑methyl and 4‑hydroxymethyl substituents are incompatible with the LeuRS binding pocket, which requires specific hydrogen‑bonding contacts with the unsubstituted oxaborole ring. This mechanistic bifurcation—PDE4 inhibition for the target vs. LeuRS inhibition for Tavaborole—means the two compounds are not functionally interchangeable despite sharing the 5‑fluorobenzoxaborole substructure.

PDE4 vs LeuRS mechanism of action benzoxaborole target selectivity anti-inflammatory vs antifungal

Recommended Research and Procurement Scenarios for 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol


PDE4D-Focused Isoform Selectivity Profiling in Inflammatory Disease Models

The compound's documented PDE4D IC₅₀ of 140 nM positions it as a tool molecule for dissecting the contribution of the PDE4D isoform (vs. PDE4A/B/C) to cAMP‑dependent inflammatory signaling in keratinocytes, peripheral blood mononuclear cells (PBMCs), and T‑cell subsets [1]. Its potency advantage over the broader clinical comparator Crisaborole (PDE4 IC₅₀ ≈ 490 nM) makes it suitable for concentration‑response studies where a wider dynamic range between PDE4D and off‑target PDE isoforms is desirable . Researchers can use this compound alongside Crisaborole and AN‑2898 to establish isoform‑selectivity fingerprints in cell‑based assays measuring TNF‑α, IL‑2, IFN‑γ, IL‑5, and IL‑10 suppression [2].

Chiral Benzoxaborole Scaffold for Structure-Based Drug Design and Patent-Differentiable Lead Optimization

The (S)-configuration at C3 distinguishes this compound from all achiral, clinically advanced benzoxaboroles (Crisaborole, AN-2898, Tavaborole) and provides a foundation for enantiomer‑specific SAR exploration [1]. Medicinal chemistry teams can leverage the pre‑installed chiral center to synthesize diastereomeric pairs, evaluate enantiomer‑dependent PDE4 binding, and pursue patent‑differentiable composition‑of‑matter claims. The 4‑hydroxymethyl handle further supports modular analog synthesis via esterification, carbamate formation, or oxidation without requiring de novo construction of the benzoxaborole core .

Synthetic Intermediate for Pro-Drug and Soft-Drug Benzoxaborole Programs

The free 4‑hydroxymethyl group enables direct conjugation with promoieties (e.g., phosphate esters for aqueous solubility, amino acid esters for transporter‑mediated uptake, or polyethylene glycol chains for topical formulation) without the need for protecting‑group manipulations on the oxaborole ring [1]. This compound can serve as a key intermediate in the synthesis of ester‑based soft‑drug benzoxaboroles, a strategy previously demonstrated for PDE4 inhibitors where carboxylic ester groups reduced systemic emetic liability while retaining topical anti‑inflammatory efficacy . Procurement of this single intermediate supports the generation of focused 10–50‑compound libraries for topical PDE4 inhibitor optimization.

Benzoxaborole Physicochemical Reference Standard for pKa and Boron‑Center Reactivity Studies

The combination of 5‑fluoro electron‑withdrawal, 3‑methyl steric and inductive effects, and 4‑hydroxymethyl hydrogen‑bonding capacity creates a distinct physicochemical profile suitable for calibrating computational models of benzoxaborole boron‑center acidity and PDE4 binding [1]. Experimental determination of its pKa (predicted range 6.4–7.0 based on fluorobenzoxaborole class data), logP, and aqueous solubility would contribute valuable data points to structure–property relationship (SPR) datasets that currently rely heavily on Tavaborole and unsubstituted benzoxaborole measurements . Such data are essential for the rational design of benzoxaborole libraries with optimized topical pharmacokinetic profiles [2].

Quote Request

Request a Quote for 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.